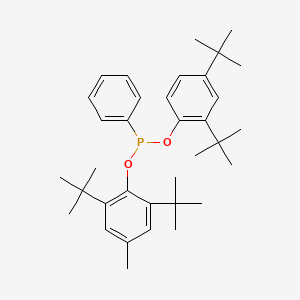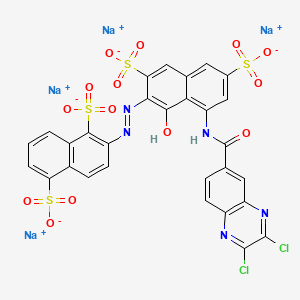
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene core, multiple sulfonic acid groups, and an azo linkage. This compound is often used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2,3-dichloro-6-quinoxalinylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3,6-disulfo-2-naphthalenylamine.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Maintaining low temperatures during diazotization to prevent decomposition.
- Using excess reagents to drive the reactions to completion.
- Employing purification techniques such as crystallization and filtration to isolate the final product.
化学反応の分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication.
類似化合物との比較
Similar Compounds
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, disodium salt
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, monosodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its multiple sulfonic acid groups and the presence of an azo linkage, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and stability.
特性
CAS番号 |
72639-31-7 |
|---|---|
分子式 |
C29H13Cl2N5Na4O14S4 |
分子量 |
946.6 g/mol |
IUPAC名 |
tetrasodium;5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H17Cl2N5O14S4.4Na/c30-27-28(31)33-19-9-12(4-6-17(19)32-27)29(38)34-20-11-14(51(39,40)41)8-13-10-22(53(45,46)47)24(25(37)23(13)20)36-35-18-7-5-15-16(26(18)54(48,49)50)2-1-3-21(15)52(42,43)44;;;;/h1-11,37H,(H,34,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChIキー |
WNXAOKZZJLIMCW-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


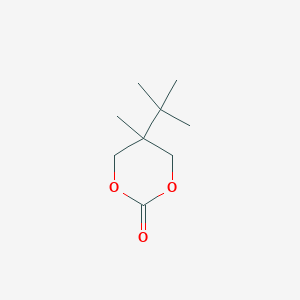
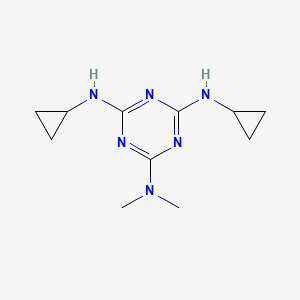
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
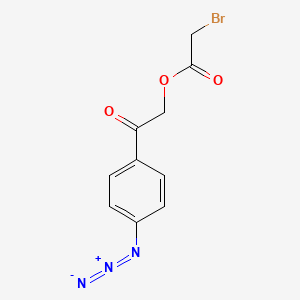
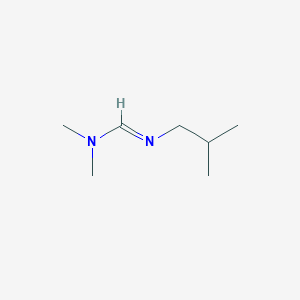
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
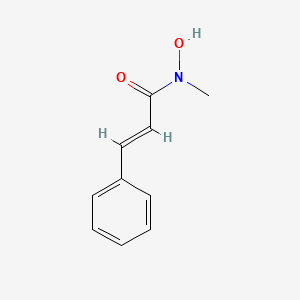

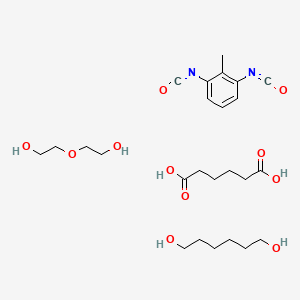
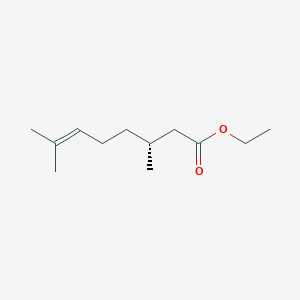
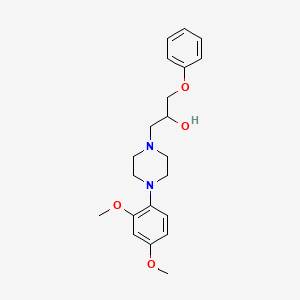
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
